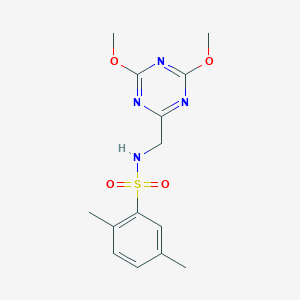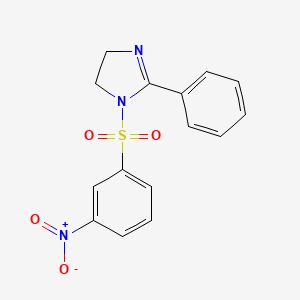
4-(5-chloro-2-methylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-2-methylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide, commonly referred to as ‘4-CME-N-EPP’ is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, making it an attractive option for further research.
科学的研究の応用
Synthesis and Evaluation in Antiviral and Antimicrobial Applications
A study synthesized new 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides, closely related to the compound , revealing notable antiviral and antimicrobial activities. Specifically, derivatives with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited promising antiviral activities. Additionally, the 4-fluorophenyl substituted urea and 2,4-dichlorophenyl substituted thiourea derivatives demonstrated potent antimicrobial activity (Reddy et al., 2013).
Role in Drug Synthesis
Another study focused on an alternative synthesis route for a compound structurally similar to the chemical of interest, demonstrating the potential for diverse applications and modifications in drug development processes (Shahinshavali et al., 2021).
Radioligand Development for PET Imaging
A notable application involved the development of carbon-11-labeled carboxamide derivatives, including structures closely related to the compound , as potential PET radioligands for imaging dopamine D3 receptors. This research emphasizes the compound's potential utility in neuroimaging and the study of neurological disorders (Gao et al., 2008).
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-3-16-6-4-5-7-18(16)22-20(25)24-12-10-23(11-13-24)19-14-17(21)9-8-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJIDNOFSNDDRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)
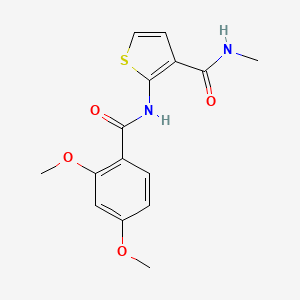
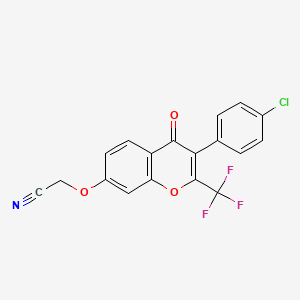
![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)
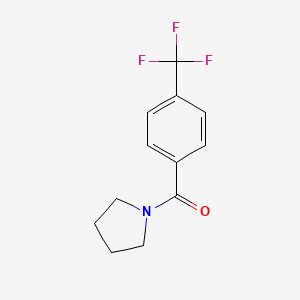
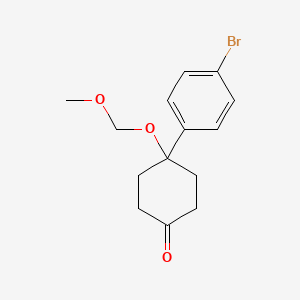
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![1-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2373976.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)
